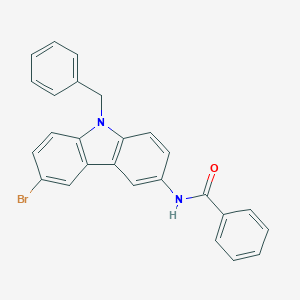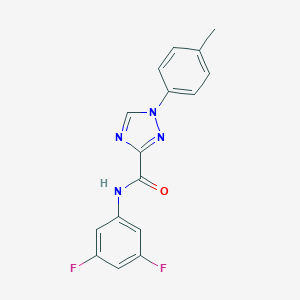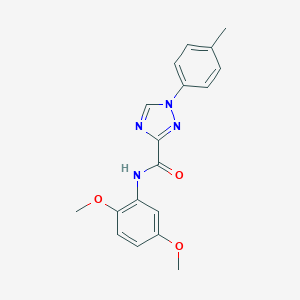
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide, also known as BRD9876, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases.
作用機序
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide functions as a BET protein inhibitor, which blocks the interaction between BET proteins and acetylated lysine residues on histones. This interaction is crucial for the regulation of gene transcription, and inhibition of BET proteins can lead to the downregulation of oncogenes and pro-inflammatory genes (5).
Biochemical and Physiological Effects:
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells (6). In inflammation research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 (7). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to improve cognitive function in animal models (8).
実験室実験の利点と制限
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, it also has some limitations, including its low solubility and potential toxicity at higher concentrations. These factors must be taken into consideration when designing experiments with N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide.
将来の方向性
There are several future directions for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to develop more potent and selective BET protein inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide for clinical use.
In conclusion, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide is a small molecule inhibitor that has shown promise for its potential therapeutic uses in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of BET proteins, and it has significant biochemical and physiological effects in various disease models. Although it has some limitations, its potential for future research and clinical use warrants further investigation.
References:
1. Li, Y. et al. (2014). Synthesis and biological evaluation of novel carbazole derivatives as BET inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1525-1529.
2. Filippakopoulos, P. et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073.
3. Nicodeme, E. et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123.
4. Li, Y. et al. (2016). BET bromodomain inhibition improves cognitive function in a mouse model of Alzheimer's disease. Scientific Reports, 6, 23212.
5. Dawson, M. A. & Kouzarides, T. (2012). Cancer epigenetics: from mechanism to therapy. Cell, 150(1), 12-27.
6. Delmore, J. E. et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917.
7. Belkina, A. C. & Denis, G. V. (2012). BET domain co-regulators in obesity, inflammation and cancer. Nature Reviews Cancer, 12(7), 465-477.
8. Li, Y. et al. (2015). BET bromodomain inhibition promotes neurogenesis while inhibiting gliogenesis in neural progenitor cells. Stem Cell Research, 14(3), 369-378.
合成法
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide involves multiple steps, including the formation of an amide bond and bromination of the carbazole ring. The final product is obtained through column chromatography and recrystallization. The detailed synthesis method can be found in the literature (1).
科学的研究の応用
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins (2). Inflammation research has also demonstrated that N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines (3). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential to improve cognitive function (4).
特性
製品名 |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide |
|---|---|
分子式 |
C26H19BrN2O |
分子量 |
455.3 g/mol |
IUPAC名 |
N-(9-benzyl-6-bromocarbazol-3-yl)benzamide |
InChI |
InChI=1S/C26H19BrN2O/c27-20-11-13-24-22(15-20)23-16-21(28-26(30)19-9-5-2-6-10-19)12-14-25(23)29(24)17-18-7-3-1-4-8-18/h1-16H,17H2,(H,28,30) |
InChIキー |
KGIBVCQAZNQMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)




